molecular formula C25H29N3O6S B2638640 2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide CAS No. 894026-13-2

2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

Cat. No.: B2638640
CAS No.: 894026-13-2
M. Wt: 499.58
InChI Key: IAMSWPDUTQOVDH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-ylamino group, which is a common moiety in many bioactive molecules . The molecule also contains a sulfonyl group attached to an indole ring, which is a common structure in many pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized using the Schiff base method . This involves a condensation reaction between an aldehyde and an aromatic primary amine .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-ylamino group and the indole ring are likely key structural components .


Chemical Reactions Analysis

The compound likely undergoes various chemical reactions due to the presence of its functional groups. For example, the benzo[d][1,3]dioxol-5-ylamino group can participate in various reactions .

Scientific Research Applications

Antimicrobial and Anticancer Applications

A range of sulfonamide derivatives, including structures related to the compound of interest, have been explored for their antimicrobial and anticancer properties. For instance, specific sulfonamide compounds have demonstrated promising antimicrobial activity, with some even exhibiting high activity towards various bacterial strains (Fahim & Ismael, 2019; Abbasi et al., 2016). Another study synthesized indapamide derivatives, which showed significant proapoptotic activity on melanoma cell lines, suggesting potential utility as anticancer agents (Yılmaz et al., 2015).

Enzyme Inhibition and Neuroprotective Effects

Compounds structurally similar to the queried chemical have been investigated for their enzyme inhibitory and neuroprotective activities. Certain sulfonamide derivatives have been found to inhibit enzymes like α-glucosidase and acetylcholinesterase effectively, which are significant in the context of diseases like diabetes and Alzheimer's (Abbasi et al., 2019). Additionally, hybrids of melatonin with certain acids have been synthesized and shown to have strong antioxidant capacity and the ability to activate the Nrf2 signaling pathway, providing neuroprotective effects against oxidative stress, a key factor in neurodegenerative diseases (Pachón-Angona et al., 2019).

Chemical Synthesis and Structural Analysis

Several studies have focused on the synthesis and structural analysis of compounds related to 2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide. Research has been conducted on the synthesis of various sulfonamide derivatives and their structural characterization, providing valuable insights into their potential biological activities and applications (Fahim & Ismael, 2021; Laban et al., 2023).

Future Directions

The future directions for this compound could involve further studies to understand its potential applications. Given the properties of similar compounds, it could be of interest in areas such as cancer treatment, optical technologies, and more .

Properties

IUPAC Name

2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S/c1-16(2)28(17(3)4)25(30)13-27-12-23(19-7-5-6-8-20(19)27)35(31,32)14-24(29)26-18-9-10-21-22(11-18)34-15-33-21/h5-12,16-17H,13-15H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMSWPDUTQOVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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